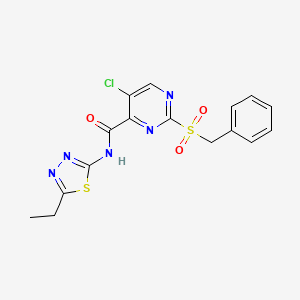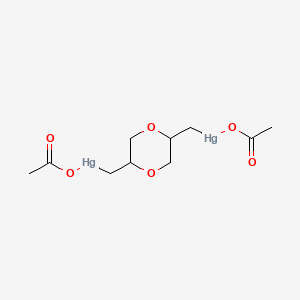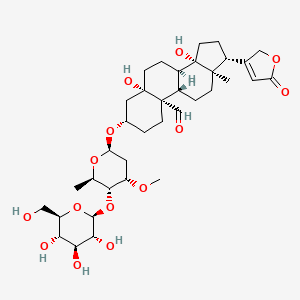
Strophanthin K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strophanthin K, also known as k-Strophanthidin, is a cardiac glycoside found in species of the genus Strophanthus. It is the aglycone of k-strophanthin and an analogue of ouabain. This compound is primarily extracted from the ripe seeds of Strophanthus kombé and the lily Convallaria . This compound has been historically used for its potent cardiotonic properties, making it a significant compound in the treatment of heart conditions .
準備方法
Synthetic Routes and Reaction Conditions
Strophanthin K can be synthesized through various chemical routes involving the modification of its aglycone, strophanthidin. The synthesis typically involves the hydroxylation of the steroid nucleus and the formation of the butenolide ring . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from natural sources. The seeds of Strophanthus kombé are harvested and processed to isolate the glycosides. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound . The purified glycosides are then hydrolyzed to obtain this compound .
化学反応の分析
Types of Reactions
Strophanthin K undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the butenolide ring, affecting the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which are studied for their potential therapeutic applications .
科学的研究の応用
Strophanthin K has a wide range of scientific research applications:
作用機序
Strophanthin K exerts its effects by specifically inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances myocardial contractility, making this compound an effective cardiotonic agent .
類似化合物との比較
Strophanthin K is similar to other cardiac glycosides such as ouabain, digitalis, and digitoxin. it has unique properties that distinguish it from these compounds:
List of Similar Compounds
- Ouabain
- Digitalis
- Digitoxin
- Cymarin
- Convallatoxin
特性
CAS番号 |
560-53-2 |
|---|---|
分子式 |
C36H54O14 |
分子量 |
710.8 g/mol |
IUPAC名 |
(3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1 |
InChIキー |
FHIREUBIEIPPMC-RVFDZQFKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |
異性体SMILES |
CC1C(C(CC(O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Key on ui other cas no. |
11005-63-3 560-53-2 |
ピクトグラム |
Acute Toxic; Health Hazard |
同義語 |
K-strophanthin-beta Kombetin strophosid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[7,8]fluoreno[2,1-b]quinolizin-5(1H)-one, docosahydro-3,6,6b,8,9-pentahydroxy-9,12,16b-trimethyl-, (3S,4aS,6S,6aS,6bS,8S,8aR,9S,9aS,12S,15aS,15bS,16aS,16bR)-](/img/structure/B1257640.png)
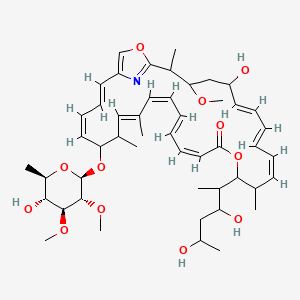
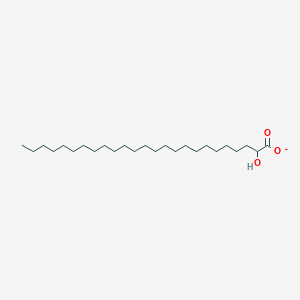

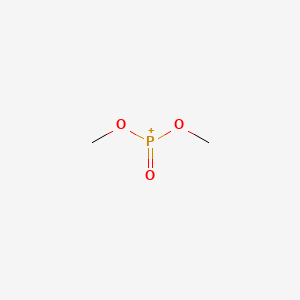
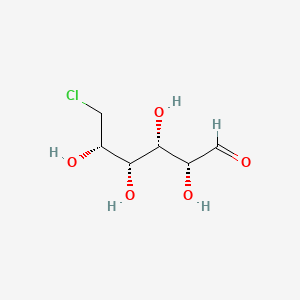
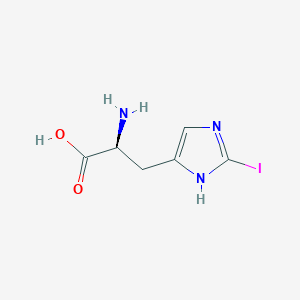
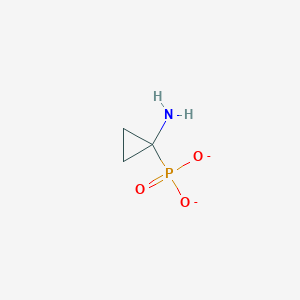
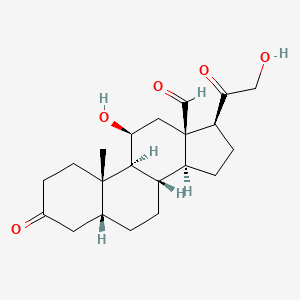
![[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1257658.png)
![3-[(E)-(2-fluorophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1257660.png)
